potassium;3-ethoxy-3-oxopropanoate
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Overview
Description
Potassium 3-ethoxy-3-oxopropanoate, also known as ethyl potassium malonate, is an organic salt compound with the molecular formula C5H7KO4. It is a white solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in the preparation of β-ketoesters and other key intermediates in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-ethoxy-3-oxopropanoate is typically synthesized by the reaction of ethyl malonate with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where ethyl malonate is deprotonated by potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of potassium 3-ethoxy-3-oxopropanoate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Acylation: It reacts with acyl chlorides to form β-ketoesters.
Alkylation: It can be alkylated at the methylene group to form substituted malonates.
Condensation: It participates in condensation reactions to form cyclic compounds.
Common Reagents and Conditions
Acylation: Acyl chlorides in the presence of a base such as pyridine.
Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products Formed
β-Ketoesters: Formed through acylation.
Substituted Malonates: Formed through alkylation.
Cyclic Compounds: Formed through condensation reactions.
Scientific Research Applications
Potassium 3-ethoxy-3-oxopropanoate is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of β-ketoesters and other intermediates.
Biology: As a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle.
Medicine: In the development of pharmaceuticals, particularly those involving β-ketoesters.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
Potassium 3-ethoxy-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase. This enzyme is a key component of the citric acid cycle, and its inhibition disrupts cellular respiration. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Potassium malonate
- Potassium diethyl malonate
- Sodium ethyl malonate
Uniqueness
Potassium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows it to act as a precursor for β-ketoesters. Its ability to inhibit succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in both synthetic chemistry and biological research .
Properties
IUPAC Name |
potassium;3-ethoxy-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCPRGADMCTBN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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